4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common approach is the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF (dimethylformamide) . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate: Another coumarin derivative with similar biological activities.
Uniqueness
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of coumarin and sulfonyl groups enhances its antimicrobial and anti-inflammatory properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C25H29NO6S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C25H29NO6S/c1-4-19-16-24(28)32-25-18(3)22(14-13-21(19)25)31-23(27)8-6-5-7-15-26-33(29,30)20-11-9-17(2)10-12-20/h9-14,16,26H,4-8,15H2,1-3H3 |
InChI Key |
SCYLDCCWUYRWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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